molecular formula C17H16N2O5S B11080128 Methyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

Methyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11080128
M. Wt: 360.4 g/mol
InChI Key: MTNUBVJBEDGGGK-UHFFFAOYSA-N
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Description

Methyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the thieno[2,3-b]pyridine core through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as reaction kinetics, heat transfer, and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent, and pH to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

Methyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes or receptors.

    Medicine: The compound has potential medicinal applications, including as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(furan-2-ylcarbonyl)amino]-4-(methyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate
  • Methyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-ethylthieno[2,3-b]pyridine-2-carboxylate
  • Methyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness

Methyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific combination of functional groups and the thieno[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the furan-2-ylcarbonyl group and the methoxymethyl group further enhances its reactivity and potential for functionalization.

Properties

Molecular Formula

C17H16N2O5S

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 3-(furan-2-carbonylamino)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C17H16N2O5S/c1-9-7-10(8-22-2)12-13(19-15(20)11-5-4-6-24-11)14(17(21)23-3)25-16(12)18-9/h4-7H,8H2,1-3H3,(H,19,20)

InChI Key

MTNUBVJBEDGGGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)OC)NC(=O)C3=CC=CO3)COC

Origin of Product

United States

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